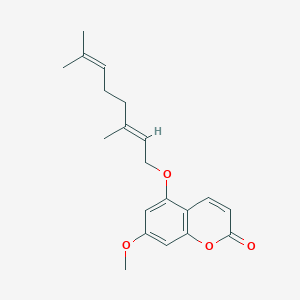

5-Geranoxy-7-methoxycoumarin

Descripción general

Descripción

5-Geraniloxi-7-metoxicumarina es un compuesto natural de cumarina con la fórmula molecular C20H24O4. Se encuentra en los aceites esenciales de cítricos como la bergamota . Este compuesto es conocido por sus diversas actividades biológicas, incluidas las propiedades anticancerígenas, antifúngicas y antibacterianas .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de 5-Geraniloxi-7-metoxicumarina generalmente implica la reacción de 7-metoxicumarina con bromuro de geranilo en presencia de una base como el carbonato de potasio. La reacción se lleva a cabo en un disolvente orgánico como acetona o dimetilformamida (DMF) en condiciones de reflujo .

Métodos de Producción Industrial

La producción industrial de 5-Geraniloxi-7-metoxicumarina a menudo implica la extracción de aceites esenciales de cítricos, seguida de la purificación mediante técnicas cromatográficas. El compuesto se puede aislar y purificar utilizando cromatografía líquida de alta resolución (HPLC) o cromatografía líquida-espectrometría de masas (LC-MS) .

Análisis De Reacciones Químicas

Tipos de Reacciones

5-Geraniloxi-7-metoxicumarina sufre diversas reacciones químicas, que incluyen:

Oxidación: Se puede oxidar para formar quinonas correspondientes.

Reducción: Las reacciones de reducción pueden convertirla en derivados dihidro.

Sustitución: Puede sufrir reacciones de sustitución nucleofílica en el grupo geranilo.

Reactivos y Condiciones Comunes

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).

Reducción: Se utilizan agentes reductores como borohidruro de sodio (NaBH4) o hidruro de litio y aluminio (LiAlH4).

Sustitución: Se emplean nucleófilos como metóxido de sodio (NaOMe) o terc-butóxido de potasio (KOtBu).

Principales Productos Formados

Oxidación: Quinonas y otros derivados oxidados.

Reducción: Derivados dihidro.

Sustitución: Varias cumarinas sustituidas dependiendo del nucleófilo utilizado.

Aplicaciones Científicas De Investigación

Chemical Properties and Mechanism of Action

5-Geranoxy-7-methoxycoumarin exhibits a molecular formula of C20H24O4. Its mechanism of action involves inducing apoptosis (programmed cell death) in various cell types, which is particularly relevant in cancer research. The compound affects the p38 MAPK signaling pathway, leading to significant inhibition of cell growth in cancer cell lines such as SW480 .

Scientific Research Applications

-

Cancer Research

- Apoptosis Induction : Studies demonstrate that this compound can induce apoptosis in neuroblastoma cells (SH-SY5Y), promoting cell cycle arrest and increasing reactive oxygen species production . This property makes it a candidate for developing anticancer therapies.

- Synergistic Effects : When combined with other compounds like bergamottin, it enhances cytotoxic effects, making it a promising agent in cancer treatment protocols .

- Antimicrobial Activity

-

Analytical Chemistry

- Standard Reference Material : this compound is utilized as a standard in analytical chemistry for the identification and quantification of coumarins in essential oils. Its stability and distinct chemical properties make it suitable for chromatographic techniques such as high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) .

Industrial Applications

- Cosmetics and Fragrances

- Food Industry

Case Study 1: Cytotoxicity in Neuroblastoma Cells

A study investigated the effects of this compound on SH-SY5Y neuroblastoma cells. The results indicated that at concentrations of 25 µM and 50 µM, significant apoptosis was observed after 48 hours of treatment. The study highlighted the compound's potential as an anticancer agent through its ability to disrupt mitochondrial membrane potential and increase reactive oxygen species levels .

Case Study 2: Antimicrobial Efficacy

Research on citron essential oil revealed that compounds including this compound exhibited strong antimicrobial activity against spoilage microorganisms in fruit-based salads. This finding supports its application in food preservation strategies .

Mecanismo De Acción

El mecanismo de acción de 5-Geraniloxi-7-metoxicumarina implica la inducción de apoptosis (muerte celular programada) en células cancerosas. Activa la vía de señalización p38 MAPK, lo que lleva a la fragmentación del ADN y al arresto del ciclo celular . Además, exhibe actividades antifúngicas y antibacterianas al interrumpir la integridad de la membrana celular de los patógenos .

Comparación Con Compuestos Similares

Compuestos Similares

Bergapteno: Otra cumarina que se encuentra en los aceites esenciales de cítricos con actividades biológicas similares.

Angelicina: Una furanocumarina con propiedades fototóxicas.

Psoraleno: Conocido por su uso en fotoquimioterapia.

Singularidad

5-Geraniloxi-7-metoxicumarina es única debido a su específico grupo geranilo, que imparte actividades biológicas distintas y mejora su solubilidad en disolventes orgánicos. Esto la hace particularmente útil en diversas aplicaciones industriales y de investigación .

Actividad Biológica

5-Geranoxy-7-methoxycoumarin (C20H24O4) is a natural coumarin derivative primarily found in the essential oils of citrus fruits, particularly bergamot. It belongs to the class of organic compounds known as terpene lactones, characterized by a lactone ring structure. This compound has garnered attention for its diverse biological activities, including antifungal, antibacterial, and potential anticancer effects.

- Molecular Formula : C20H24O4

- CAS Number : 7380-39-4

- Average Molecular Weight : 328.4022 g/mol

- IUPAC Name : 5-{[(2E)-3,7-dimethylocta-2,6-dien-1-yl]oxy}-7-methoxy-2H-chromen-2-one

Structure

The structure of this compound features a methoxy group and a geranyloxy group, contributing to its unique properties and biological activities.

Antifungal Activity

This compound has demonstrated significant antifungal properties. Studies indicate that it is effective against various fungal strains, making it a candidate for use in food preservation and therapeutic applications. For example, it has been shown to inhibit the growth of pathogens such as Candida albicans and Aspergillus niger .

Antibacterial Activity

Research has also highlighted the antibacterial effects of this compound. It exhibits activity against several bacterial strains, suggesting its potential as a natural antimicrobial agent. The mechanisms of action may involve disruption of bacterial cell membranes or interference with metabolic pathways .

Anticancer Potential

Emerging studies suggest that this compound may induce apoptosis in cancer cells. This effect appears to be mediated through various signaling pathways, including the MAPK/ERK pathway and NF-κB signaling . The compound's ability to modulate these pathways presents opportunities for further research into its use in cancer therapy.

Summary of Biological Activities

| Activity Type | Effectiveness | Mechanism of Action |

|---|---|---|

| Antifungal | Effective against Candida spp. | Disruption of cell membranes |

| Effective against Aspergillus spp. | Inhibition of growth | |

| Antibacterial | Effective against various bacteria | Metabolic disruption |

| Anticancer | Induces apoptosis | Modulation of MAPK/ERK and NF-κB |

Case Studies and Research Findings

- Antifungal Efficacy : A study published in Natural Antimicrobials for the Minimal Processing of Foods highlighted the antifungal properties of this compound, demonstrating its effectiveness in food preservation applications .

- Comparative Profiling : Research conducted on polymethoxylated flavones in citrus germplasms included profiling this compound, providing insights into its natural variation and potential health benefits .

- Cellular Mechanisms : A recent investigation into the cellular mechanisms revealed that this compound can activate apoptotic pathways in cancer cells, indicating its potential role as an anticancer agent .

Propiedades

IUPAC Name |

5-[(2E)-3,7-dimethylocta-2,6-dienoxy]-7-methoxychromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24O4/c1-14(2)6-5-7-15(3)10-11-23-18-12-16(22-4)13-19-17(18)8-9-20(21)24-19/h6,8-10,12-13H,5,7,11H2,1-4H3/b15-10+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXUOSNJWDJOHGW-XNTDXEJSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(=CCOC1=CC(=CC2=C1C=CC(=O)O2)OC)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC/C(=C/COC1=CC(=CC2=C1C=CC(=O)O2)OC)/C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001045382 | |

| Record name | 5-(Geranyloxy)-7-methoxycoumarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001045382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 5-Geranyloxy-7-methoxycoumarin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032954 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

7380-39-4 | |

| Record name | 5-(Geranyloxy)-7-methoxycoumarin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7380-39-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Geranoxy-7-methoxycoumarin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007380394 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-(Geranyloxy)-7-methoxycoumarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001045382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-GERANOXY-7-METHOXYCOUMARIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/39A7K6NN3W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 5-Geranyloxy-7-methoxycoumarin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032954 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

86 - 87 °C | |

| Record name | 5-Geranyloxy-7-methoxycoumarin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032954 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.